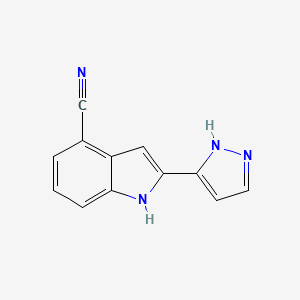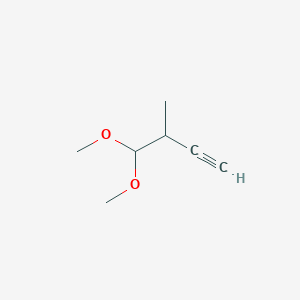
5-(oxiran-2-yl)pentan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-(Oxiran-2-yl)pentan-1-ol has a wide range of applications in scientific research. It has been used as a substrate in the synthesis of various organic compounds, including amides, nitriles and esters. It has also been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs. In addition, it has been used in the synthesis of fluorinated compounds and as a reagent in the synthesis of polymers materials.
Mecanismo De Acción
The mechanism of action of 5-(oxiran-2-yl)pentan-1-ol is not fully understood. However, it is believed that the oxirane ring of the molecule interacts with the active sites of enzymes, which can lead to changes in the activity of the enzymes. This can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which can lead to changes in the levels of fatty acids in the body. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, which can lead to changes in the levels of cholesterol in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(oxiran-2-yl)pentan-1-ol in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it an ideal reagent for laboratory use. However, one limitation of using this compound in laboratory experiments is its reactivity. It can react with other compounds, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
There are many potential future directions for research on 5-(oxiran-2-yl)pentan-1-ol. These include further research into the biochemical and physiological effects of the molecule, as well as research into its application in the synthesis of new drugs and materials. In addition, further research into the synthesis of this compound and its derivatives could lead to the development of more efficient and cost-effective synthesis methods. Finally, research into the use of this compound as a reagent in organic synthesis could lead to the development of new and improved reactions.
Propiedades
IUPAC Name |
5-(oxiran-2-yl)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-3-1-2-4-7-6-9-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZLESROUHFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)



![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)





![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)
![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)
